molecular formula C14H18N4O3 B10980777 5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide

5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide

Cat. No.: B10980777
M. Wt: 290.32 g/mol
InChI Key: HFRLKXIOHRVSME-UHFFFAOYSA-N
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Description

5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound features a piperazine ring, a pyridine ring, and a pentanamide chain, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Formation of the Pentanamide Chain: The pentanamide chain can be synthesized through the reaction of pentanoic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Pharmaceuticals: It can be used in the development of new pharmaceutical formulations and drug delivery systems.

    Chemical Research: The compound can be used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and pathways.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide is unique due to its combination of a piperazine ring, a pyridine ring, and a pentanamide chain. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

5-oxo-5-(3-oxopiperazin-1-yl)-N-pyridin-4-ylpentanamide

InChI

InChI=1S/C14H18N4O3/c19-12(17-11-4-6-15-7-5-11)2-1-3-14(21)18-9-8-16-13(20)10-18/h4-7H,1-3,8-10H2,(H,16,20)(H,15,17,19)

InChI Key

HFRLKXIOHRVSME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=NC=C2

Origin of Product

United States

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